molecular formula C8H10 B14659182 Bicyclo(3.3.0)octa-2,7-diene CAS No. 41164-14-1

Bicyclo(3.3.0)octa-2,7-diene

Cat. No.: B14659182
CAS No.: 41164-14-1
M. Wt: 106.16 g/mol
InChI Key: KWMNZJNIAZZNSJ-UHFFFAOYSA-N
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Description

Bicyclo(3.3.0)octa-2,7-diene is an organic compound with the molecular formula C8H10. It is a bicyclic hydrocarbon that features a unique structure consisting of two fused cyclopentene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo(3.3.0)octa-2,7-diene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.3.0)octa-2,7-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which bicyclo(3.3.0)octa-2,7-diene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form diketones or carboxylic acids. In reduction reactions, hydrogenation of the double bonds leads to the formation of saturated hydrocarbons . The molecular targets and pathways involved vary based on the specific chemical transformations .

Properties

IUPAC Name

1,3a,6,6a-tetrahydropentalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1-3,5,7-8H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMNZJNIAZZNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194098
Record name Bicyclo(3.3.0)octa-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41164-14-1
Record name Bicyclo(3.3.0)octa-2,7-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(3.3.0)octa-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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